1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide
Description
This compound features a piperidine-3-carboxamide core linked to two heteroaromatic groups: a 4,6-dimethylpyrimidin-2-yl moiety and a 6-(trifluoromethyl)pyridin-3-yl substituent. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the pyrimidine and pyridine rings contribute to π-π stacking interactions in biological targets.
Properties
Molecular Formula |
C18H20F3N5O |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide |
InChI |
InChI=1S/C18H20F3N5O/c1-11-8-12(2)24-17(23-11)26-7-3-4-13(10-26)16(27)25-14-5-6-15(22-9-14)18(19,20)21/h5-6,8-9,13H,3-4,7,10H2,1-2H3,(H,25,27) |
InChI Key |
WBELBEDPHUJIOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC(C2)C(=O)NC3=CN=C(C=C3)C(F)(F)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling of the pyridine and piperidine rings: This step can be accomplished using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, facilitated by reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antiviral Applications
Research has indicated that compounds similar to 1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide exhibit antiviral properties. For instance, studies have shown that certain derivatives with similar structural motifs demonstrate effectiveness against various viral infections, including measles virus and other RNA viruses. The compound's ability to inhibit reverse transcriptase has been highlighted, suggesting potential for use in treating viral infections by disrupting viral replication processes .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that modifications to the pyrimidine and piperidine moieties can enhance cytotoxicity against cancer cell lines. The structure's ability to interact with specific cellular targets involved in cancer proliferation makes it a promising candidate for further development as an anticancer agent .
Case Study 1: Antiviral Activity
A study published in MDPI highlighted that compounds containing pyrimidine derivatives showed significant antiviral activity at low concentrations. These compounds were tested against the measles virus in vitro, demonstrating lower effective concentrations compared to existing antiviral agents .
Case Study 2: Anticancer Efficacy
In another investigation, derivatives of piperidine-based compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. Results indicated that certain modifications led to enhanced potency against breast and lung cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .
Mechanism of Action
The mechanism of action of 1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Structural Analogues in Piperazine/Piperidine Carboxamide Family
Compound 52 (N-(4,6-dimethylpyridin-2-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine-1-carbothioamide TFA):
- Core Structure : Piperazine (6-membered ring with two nitrogen atoms) vs. piperidine (6-membered ring with one nitrogen) in the target compound.
- Substituents : Shares the trifluoromethylpyridine group but replaces the pyrimidine with a dimethylpyridine.
Compound 56 (4-(4,6-Dichloropyridin-2-yl)-N-(4,6-dimethylpyridin-2-yl)piperazine-1-carbothioamide TFA):
Pyridine Derivatives with Trifluoromethyl Groups
N-(3-(3-hydroxypropyl)-5-(trifluoromethyl)pyridin-2-yl)pivalamide () :
- Core Structure : Pyridine with a pivalamide (tert-butyl carboxamide) group.
- Substituents : Hydroxypropyl and CF₃ groups.
Key Comparative Data Table
*LogP values estimated via fragment-based methods (e.g., Crippen’s method).
Biological Activity
1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and therapeutic potential.
- Molecular Formula : C18H22F3N5
- Molecular Weight : 365.40 g/mol
- CAS Number : 909674-43-7
Research indicates that this compound may exhibit antiviral properties through inhibition of viral replication. Specifically, it has been noted to interact with viral proteins, potentially disrupting their function and preventing the virus from successfully entering host cells.
Case Study: Antiviral Activity
In a study examining various N-heterocycles as antiviral agents, compounds similar to 1-(4,6-dimethylpyrimidin-2-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]piperidine-3-carboxamide demonstrated effective inhibition against respiratory syncytial virus (RSV) with EC50 values ranging from 5 to 28 μM. This suggests a promising avenue for further exploration in the development of antiviral therapies .
Biological Activity Overview
The biological activity of the compound can be summarized in the following table:
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of RSV replication | |
| Cytotoxicity | Induction of apoptosis in cancer cells | |
| Selectivity Index | High selectivity against specific viral strains |
Cytotoxicity and Selectivity
The compound has shown varying degrees of cytotoxicity across different cancer cell lines. For instance, in vitro studies revealed that derivatives with similar structural features induced apoptosis in MCF-7 breast cancer cells, demonstrating effective cytotoxic activity at sub-micromolar concentrations .
Table: Cytotoxicity Data
Structure-Activity Relationship (SAR)
The structural modifications significantly influence the biological activity of compounds within this class. For example, the presence of electron-withdrawing groups at specific positions on the aromatic rings has been correlated with enhanced activity against cancer cell lines. The incorporation of trifluoromethyl groups has also been found to improve selectivity and potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
